

An In-depth Technical Guide to 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

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Compound of Interest

2-

Compound Name: (Trifluoromethyl)Phenylhydrazine
Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride**. It includes detailed experimental protocols for its synthesis, purification, and analysis, and explores its application in organic synthesis and potential modulation of cellular signaling pathways.

Core Properties

2-(Trifluoromethyl)phenylhydrazine hydrochloride is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.^[1] The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical reactivity and biological activity.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** is presented in the table below.

Property	Value	Reference(s)
CAS Number	3107-34-4	[1]
Molecular Formula	C ₇ H ₇ F ₃ N ₂ ·HCl	[1]
Molecular Weight	212.60 g/mol	[1]
Appearance	Off-white to light yellow crystalline powder	[1] [2]
Melting Point	220-238 °C (decomposes)	[1] [3] [4]
Solubility	Soluble in water.	[4]
Purity	≥98% (HPLC)	[5] [6]

Spectral Data

- ¹H NMR: Spectral data for similar phenylhydrazine hydrochloride compounds show characteristic peaks for the aromatic protons and the hydrazine protons. For example, in the ¹H NMR spectrum of phenylhydrazine hydrochloride in DMSO-d₆, aromatic protons appear in the range of 6.93-7.26 ppm, a broad peak for the NH proton at 8.4 ppm, and a singlet for the -NH₃⁺ protons at 10.4 ppm.[\[7\]](#)
- ¹³C NMR: The ¹³C NMR spectrum of phenylhydrazine hydrochloride in DMSO-d₆ displays signals for the aromatic carbons.[\[8\]](#) For substituted analogs, the chemical shifts will be influenced by the nature and position of the substituent.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

The synthesis of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** is typically achieved through a two-step process involving the diazotization of 2-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Step 1: Diazotization of 2-(Trifluoromethyl)aniline

- In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-(trifluoromethyl)aniline in dilute hydrochloric acid.
- Cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

- In a separate reaction vessel, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.[9][10]
- Cool the reducing solution to 0-10 °C.
- Slowly add the previously prepared diazonium salt solution to the reducing solution, keeping the temperature below 10 °C.
- After the addition is complete, continue stirring for several hours at room temperature.
- Heat the reaction mixture under reflux for 1-2 hours to ensure complete reduction.
- Cool the mixture to 0-5 °C to precipitate the **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride**.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Figure 1: Synthesis workflow for **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride**.

Purification by Recrystallization

The crude **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** can be purified by recrystallization to obtain a high-purity product.

- Dissolve the crude product in a minimal amount of hot 2 M hydrochloric acid.[12]

- If necessary, add a small amount of activated charcoal to decolorize the solution and heat for a short period.
- Hot-filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[12]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride**.

- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μ m).[13]
- Mobile Phase: A mixture of methanol and a phosphate buffer solution (e.g., V(methanol):V(8 mmol/L KH_2PO_4 + 4 mmol/L K_2HPO_4) = 35:65).[13]
- Flow Rate: 1.0 mL/min.[13]
- Detection: UV at 235 nm.[13]
- Column Temperature: 30 °C.[13]
- Injection Volume: 10 μ L.[13]

Applications in Organic Synthesis

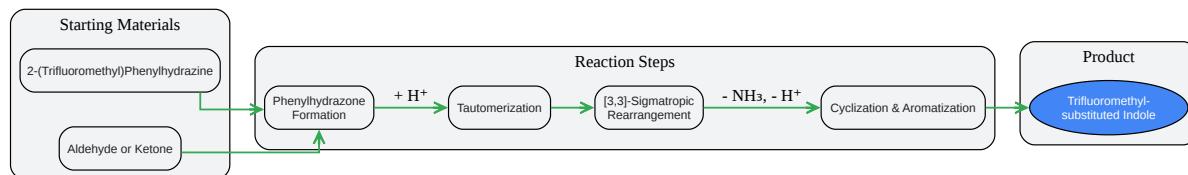
Fischer Indole Synthesis

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is a key reagent in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[1][14][15] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the

reaction of the phenylhydrazine with an aldehyde or a ketone.^{[1][14]} The resulting trifluoromethyl-substituted indoles are valuable scaffolds in medicinal chemistry.

The general mechanism of the Fischer indole synthesis is as follows:

- Formation of a phenylhydrazone from the phenylhydrazine and a carbonyl compound.
- Tautomerization of the phenylhydrazone to an enamine.
- A^{[12][12]}-sigmatropic rearrangement (Claisen-like rearrangement).
- Loss of ammonia and subsequent aromatization to form the indole ring.



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Figure 2: Mechanism of the Fischer Indole Synthesis.

Pharmacological Properties and Signaling Pathways

Phenylhydrazine and its derivatives are known to exhibit a range of biological activities. The introduction of a trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, making these compounds interesting candidates for drug discovery.^[1]

Potential Anticancer Activity

Derivatives of phenylhydrazine have been investigated for their potential as anticancer agents.^[16] For instance, some phenylhydrazine-derived compounds have shown antiproliferative activity against liver and breast cancer cell lines.

Modulation of the JAK/STAT Signaling Pathway

Phenylhydrazine has been shown to impact the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.^[3] This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and apoptosis.^[17] Phenylhydrazine can lead to the deregulation of the erythropoietin receptor, which subsequently affects downstream signaling through the JAK/STAT and Ras/MAPK pathways.^[3] This can inhibit gene transcription and the production of erythrocytes.^[3]

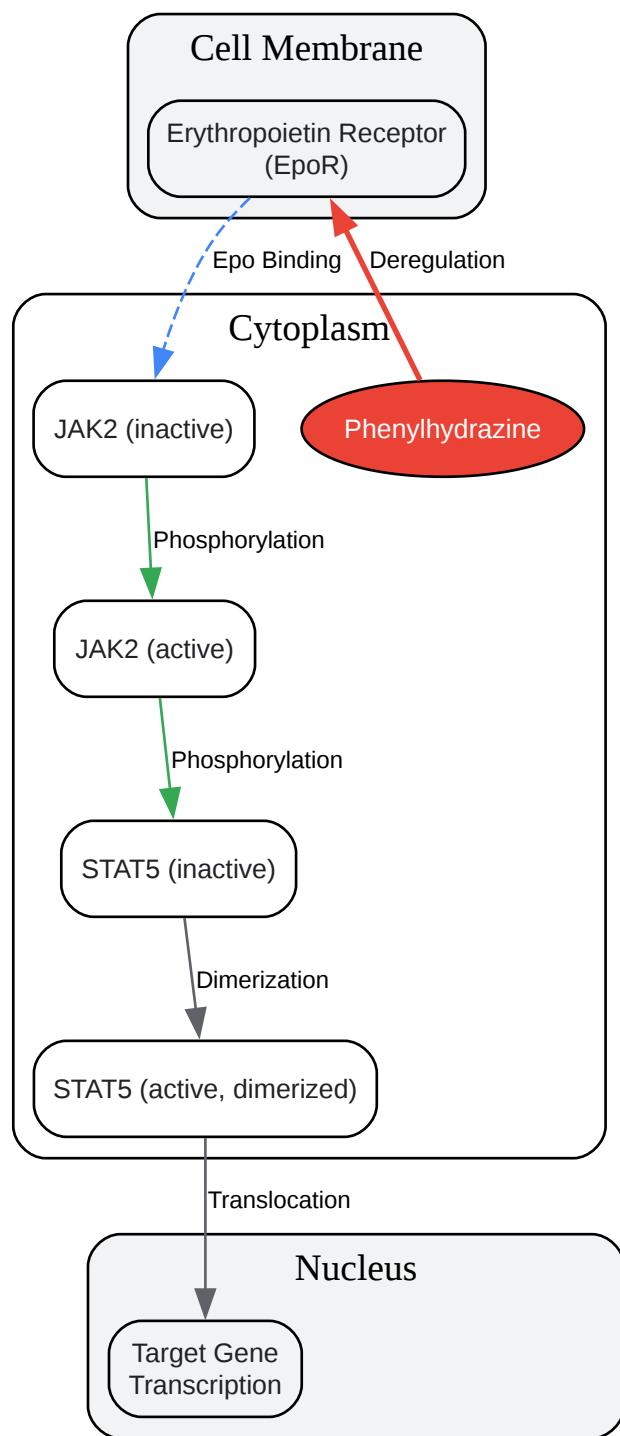
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Figure 3: Phenylhydrazine's effect on the JAK/STAT pathway.

Indole Derivatives and PI3K/Akt/mTOR Signaling

Indole compounds, which can be synthesized from **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** via the Fischer indole synthesis, are recognized as potent anticancer agents. [18] These compounds, including indole-3-carbinol (I3C) and its derivatives, can modulate multiple cellular signaling pathways, notably the PI3K/Akt/mTOR pathway.[18][19] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21] Indole derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[18]

This technical guide provides a foundational understanding of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** for its application in research and development. Further investigation into its specific biological targets and mechanisms of action will continue to unveil its full potential in medicinal chemistry and drug discovery.

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